1-(1,3-dimethyl-1H-pyrazol-4-yl)-3-(morpholin-4-yl)propan-1-one hydrochloride
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Overview
Description
1-(1,3-dimethyl-1H-pyrazol-4-yl)-3-(morpholin-4-yl)propan-1-one hydrochloride is a synthetic organic compound that features a pyrazole ring and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-dimethyl-1H-pyrazol-4-yl)-3-(morpholin-4-yl)propan-1-one hydrochloride typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Attachment of the morpholine ring: The pyrazole intermediate is then reacted with a suitable alkylating agent to introduce the morpholine ring.
Formation of the hydrochloride salt: The final compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-dimethyl-1H-pyrazol-4-yl)-3-(morpholin-4-yl)propan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent for the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1,3-dimethyl-1H-pyrazol-4-yl)-3-(morpholin-4-yl)propan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signal transduction pathways, and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(1H-pyrazol-4-yl)-3-(morpholin-4-yl)propan-1-one
- 1-(3,5-dimethyl-1H-pyrazol-4-yl)-3-(morpholin-4-yl)propan-1-one
Uniqueness
1-(1,3-dimethyl-1H-pyrazol-4-yl)-3-(morpholin-4-yl)propan-1-one hydrochloride is unique due to the presence of both the dimethyl-substituted pyrazole ring and the morpholine ring, which may confer specific chemical and biological properties not found in similar compounds.
Properties
IUPAC Name |
1-(1,3-dimethylpyrazol-4-yl)-3-morpholin-4-ylpropan-1-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2.ClH/c1-10-11(9-14(2)13-10)12(16)3-4-15-5-7-17-8-6-15;/h9H,3-8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRDSPIDEMCOTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)CCN2CCOCC2)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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